molecular formula C11H21BO3 B1313679 (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol CAS No. 581802-26-8

(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

Cat. No. B1313679
CAS RN: 581802-26-8
M. Wt: 212.1 g/mol
InChI Key: FBCZPBPTNCLUII-BQYQJAHWSA-N
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Description

“(E)-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol” is a chemical compound with the CAS Number: 581802-26-8. It has a molecular weight of 212.1 and its molecular formula is C11H21BO3 . It is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H21BO3 . Unfortunately, the search results do not provide further details about the molecular structure .


Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid . It is stored in an inert atmosphere, under -20°C . The search results do not provide additional physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compound Synthesis and Crystal Structure

    This compound, along with other boric acid ester intermediates, is synthesized through substitution reactions. Its structure is confirmed using FTIR, NMR, and mass spectrometry. X-ray diffraction and DFT are used for crystallographic and conformational analyses, revealing a consistent molecular structure between experimental and theoretical data. This compound's molecular electrostatic potential and frontier molecular orbitals are also investigated, unveiling various physicochemical properties (Huang et al., 2021).

  • Molecular Structure and Vibrational Properties Studies

    Studies focusing on similar compounds highlight the synthesis and structural characterization through spectroscopic methods and X-ray diffraction. DFT and TD-DFT calculations provide comparative analysis for spectroscopic data and geometrical parameters, contributing to understanding their vibrational properties (Qing-mei Wu et al., 2021).

Chemical Modification and Analysis

  • Prochelator Evaluation for Cytoprotection

    Research on BSIH, a prodrug version of a metal chelator containing a similar boronate group, examines its hydrolytic stability and prochelator-to-chelator conversion efficiency. It demonstrates improved cytoprotection against oxidative stress in retinal pigment epithelial cells (Qin Wang & Franz, 2018).

  • Enhanced Emission in Nanoparticles

    A study demonstrates the use of three-coordinate complexes for initiating Suzuki-Miyaura chain growth polymerization, resulting in nanoparticles with high fluorescence emission. These nanoparticles exhibit bright fluorescence with quantum yields up to 84%, which can be tuned to longer wavelengths by energy transfer (Fischer et al., 2013).

Detection and Sensing Applications

  • Fluorescence Probes for Hydrogen Peroxide Detection

    A series of boronate ester fluorescence probes are synthesized for detecting hydrogen peroxide (H2O2). These probes display varied fluorescence responses to H2O2, demonstrating their potential as sensitive detection tools for H2O2 vapor, a crucial aspect in explosives detection (Lampard et al., 2018).

  • Efficient Deboration Reaction for Explosive Detection

    A study on organic thin-film fluorescence probes highlights the enhancement of borate's sensing performance to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule. This approach significantly shortens reaction time and lowers the detection limit for H2O2 vapor, making it highly sensitive for peroxide-based explosive detection (Fu et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results .

Safety and Hazards

This compound has been classified with the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . Further safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

The search results do not provide specific information about the future directions of this compound .

properties

IUPAC Name

(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO3/c1-9(2,13)7-8-12-14-10(3,4)11(5,6)15-12/h7-8,13H,1-6H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCZPBPTNCLUII-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

581802-26-8
Record name (3E)-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-buten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581802-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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